molecular formula C8H5BrN2O2 B1528421 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1026201-52-4

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1528421
CAS RN: 1026201-52-4
M. Wt: 241.04 g/mol
InChI Key: OTRXOKOMHXXKKN-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 . It is a solid substance .


Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in various studies . For instance, a chemodivergent reaction involving the displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which then undergoes closure to provide the shared intermediate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN2O2/c9-6-2-1-3-7-10-5 (8 (12)13)4-11 (6)7/h1-4H, (H,12,13) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 241.04 .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives are widely studied in the field of medicinal chemistry. For example, they are utilized in the synthesis of various active pharmaceutical ingredients (APIs) through palladium-catalyzed Suzuki–Miyaura borylation reactions. These nitrogen-rich systems have been incorporated into potential anti-cancer and anti-tuberculosis agents (Sanghavi et al., 2022). Additionally, this compound derivatives have shown promise in anti-inflammatory activities, as demonstrated by the synthesis and evaluation of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides (Di Chiacchio et al., 1998).

Chemical Synthesis and Novel Compounds

In chemical synthesis, new methods have been developed to create various derivatives of this compound. For instance, new synthesis techniques, like microwave-assisted one-pot synthesis, have been employed to efficiently produce 3-bromoimidazo[1,2-a]pyridines and related imidazoheterocycles (Patil et al., 2014). These methods offer advantages in terms of yield and environmental sustainability.

Potential in Antifungal Therapy

In the realm of antifungal therapy, derivatives of this compound have shown significant potential. For instance, tetrahydroimidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anticandidal activity, showing strong inhibitory activity against various Candida species (Ozdemir et al., 2010).

Advanced Synthesis Techniques

Advanced synthesis techniques have been applied to this compound derivatives for the development of more complex chemical structures. For instance, a straightforward synthesis of various 2,3-diarylimidazo[1,2-a]pyridines has been reported, utilizing environmentally friendly mediums like PEG400 (Hiebel et al., 2014).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid prolonged exposure, avoid breathing dust or vapor, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-3-7-10-5(8(12)13)4-11(6)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRXOKOMHXXKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731449
Record name 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1026201-52-4
Record name 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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